2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-1-(pyrrolidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-[3-(2-oxo-2-pyrrolidin-1-ylethyl)sulfonylindol-1-yl]-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c25-20(22-10-4-1-5-11-22)15-24-14-19(17-8-2-3-9-18(17)24)29(27,28)16-21(26)23-12-6-7-13-23/h2-3,8-9,14H,1,4-7,10-13,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGFQQKYXNUWIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-1-(pyrrolidin-1-yl)ethanone typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Piperidine Group: The piperidine group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the indole core is replaced by piperidine.
Sulfonylation: The sulfonyl group is added using sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonyl indole intermediate.
Attachment of the Pyrrolidine Group: Finally, the pyrrolidine group is attached via another nucleophilic substitution reaction, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and piperidine moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Triethylamine, sodium hydroxide.
Solvents: Dichloromethane, ethanol, water.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
This compound is characterized by its complex structure, which includes an indole ring, a piperidine moiety, and a pyrrolidine group. The molecular formula is with a molecular weight of approximately 445.6 g/mol. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for drug development.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, the synthesis of various heterocycles from piperidine-based compounds has demonstrated promising results in inhibiting tumor growth in vitro and in vivo models . This suggests that the compound could be evaluated for its anticancer potential.
Neuropharmacology
The compound's design incorporates elements that may interact with neurotransmitter systems, particularly those involved in mood regulation and cognitive function. Research on related compounds has shown effects on serotonin receptors, which are crucial in treating disorders such as schizophrenia and depression . The ability to modulate these pathways could make this compound a candidate for further studies aimed at developing new antipsychotic medications.
Multi-target Drug Development
The complexity of the compound allows for a multi-target approach in drug development. This strategy is particularly relevant in treating multifaceted diseases such as schizophrenia, where multiple neurotransmitter systems are involved. The ability to act on various targets could lead to improved efficacy and reduced side effects compared to traditional single-target drugs .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antitumor Evaluation | Demonstrated significant inhibition of tumor cell proliferation in vitro. |
| Study 2 | Neuropharmacological Effects | Showed modulation of serotonin receptors leading to reduced anxiety-like behaviors in animal models. |
| Study 3 | Multi-target Drug Efficacy | Highlighted the potential for improved outcomes in schizophrenia treatment through multi-receptor interactions. |
Mechanism of Action
The mechanism of action of 2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-1-(pyrrolidin-1-yl)ethanone likely involves interactions with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with various biological pathways, potentially inhibiting or activating specific proteins. The sulfonyl group may enhance the compound’s binding affinity and specificity, while the piperidine and pyrrolidine groups could influence its pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from analogous indole derivatives are summarized below:
Table 1: Structural and Functional Comparison of Selected Indole Derivatives
Key Findings:
Structural Complexity and Bioactivity: The target compound’s dual heterocyclic moieties (piperidinyl and pyrrolidinyl) and sulfonyl group distinguish it from simpler analogs like 1-(2-Methyl-1H-indol-3-yl)-2-piperidin-1-yl-ethanone . The latter lacks sulfonyl and pyrrolidinyl groups, resulting in a lower molecular weight (256 vs. ~480 g/mol) and likely reduced target engagement. Compound 142b , which shares the piperidinyl-ethyl-ketone motif, demonstrates potent antibacterial activity against MRSA. This suggests that the target compound’s piperidinyl group may enhance antimicrobial efficacy, though its pyrrolidinyl substituent could modulate selectivity or pharmacokinetics.
Synthetic Accessibility :
- The synthesis of similar compounds often involves Friedel-Crafts alkylation (e.g., ’s use of AlCl3 and DCM for pyrrolidinyl-ethyl-ketone coupling) or Vilsmeier-Haack formylation () . These methods highlight the challenges in introducing multiple functional groups while maintaining regioselectivity.
Pharmacological and Safety Profiles :
- The trifluoromethylphenyl acetamide analog () has a higher molecular weight (~507 g/mol), which may reduce bioavailability compared to the target compound.
- Psychoactive indole derivatives like JWH-250 underscore the importance of substituent choice; replacing aryl groups with heterocycles (e.g., pyrrolidinyl) may mitigate unintended CNS effects.
Cytotoxicity Considerations: Compound 142b exhibited low cytotoxicity in lung epithelial cells, suggesting that the piperidinyl-ethyl-ketone scaffold is tolerable.
Biological Activity
The compound 2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-1-(pyrrolidin-1-yl)ethanone is a complex organic molecule that has attracted attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C23H30N4O4S
- Molecular Weight : 462.58 g/mol
Anticancer Activity
Research indicates that compounds with indole and sulfonamide functionalities often exhibit anticancer properties. The specific compound under consideration has shown promise in inhibiting cancer cell proliferation in vitro. A study demonstrated that it affects the cell cycle by inducing apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mode of action may involve disruption of bacterial cell wall synthesis or interference with protein synthesis.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has been investigated for its anti-inflammatory effects. In animal models, it has been shown to reduce inflammatory markers and alleviate symptoms associated with conditions like arthritis. The anti-inflammatory mechanism may be linked to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various biochemical pathways:
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit enzymes involved in key metabolic processes.
- Receptor Binding : The indole moiety may facilitate binding to receptors involved in cell signaling, influencing cellular responses.
Study 1: Anticancer Efficacy
A recent study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of the compound on MCF-7 (breast cancer) cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values calculated at approximately 5 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, confirming the compound's potential as an anticancer agent.
Study 2: Antimicrobial Activity Assessment
In a comparative study published in Antimicrobial Agents and Chemotherapy, the compound was tested against various bacterial strains including E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for E. coli, indicating moderate activity. Further studies are needed to elucidate the exact mechanism behind this antimicrobial effect.
| Study | Activity | Cell Line/Organism | IC50/MIC | Reference |
|---|---|---|---|---|
| 1 | Anticancer | MCF-7 (breast cancer) | 5 µM | Journal of Medicinal Chemistry |
| 2 | Antimicrobial | E. coli | 32 µg/mL | Antimicrobial Agents and Chemotherapy |
Q & A
Q. What are the critical steps in designing a synthetic pathway for this compound?
The synthesis typically involves multi-step strategies, including:
- Functionalization of the indole core : The sulfonyl group is introduced via sulfonation using chlorosulfonic acid, followed by coupling with a piperidine-ethyl ketone intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
- Pyrrolidinone integration : The pyrrolidin-1-yl ethanone moiety is attached through nucleophilic acyl substitution, requiring anhydrous conditions to prevent hydrolysis .
- Purification : Column chromatography with polar solvents (e.g., ethyl acetate/methanol gradients) is essential to isolate intermediates and final products .
Q. Which spectroscopic and crystallographic methods are pivotal for structural characterization?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR resolve substituent positions on the indole and pyrrolidine rings, with DEPT-135 confirming quaternary carbons .
- X-ray crystallography : Single-crystal analysis validates stereochemistry and intermolecular interactions (e.g., hydrogen bonding between sulfonyl oxygen and pyrrolidine protons) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks with <2 ppm error .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity data?
Contradictions often arise from assay variability or target promiscuity. Mitigation strategies include:
- Standardized assays : Replicate experiments across multiple cell lines (e.g., HEK293 vs. CHO) to assess target specificity .
- Dose-response profiling : Compare IC₅₀ values under consistent conditions (pH, temperature) to isolate confounding factors .
- Metabolite screening : Use LC-MS to identify degradation products that may interfere with activity measurements .
Q. What computational approaches are effective for predicting target interactions?
Advanced modeling techniques include:
- Molecular docking : AutoDock Vina or Schrödinger Suite can predict binding poses with enzymes like histone deacetylases (HDACs), leveraging crystallographic data from analogous indole derivatives .
- Molecular dynamics (MD) simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes, focusing on sulfonyl group solvation effects .
- QSAR modeling : Train models using datasets of pyrrolidine/piperidine analogs to optimize substituent electronegativity and steric bulk .
Q. How does the compound’s stability under physiological conditions impact pharmacological studies?
Stability is assessed via:
- pH-dependent degradation : Incubate the compound in simulated gastric fluid (pH 1.2) and blood (pH 7.4), monitoring degradation via HPLC-UV at 254 nm .
- Cytochrome P450 metabolism : Liver microsome assays identify metabolites (e.g., N-oxidation of piperidine) that reduce bioavailability .
- Plasma protein binding : Equilibrium dialysis quantifies unbound fractions, which correlate with in vivo efficacy .
Methodological Guidance for Data Interpretation
Q. What strategies validate the compound’s mechanism of action in enzyme inhibition assays?
- Kinetic assays : Measure initial reaction rates (e.g., NAD⁺ depletion in dehydrogenase assays) to distinguish competitive vs. non-competitive inhibition .
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to confirm enthalpic contributions from sulfonyl-pi interactions .
- CRISPR/Cas9 knockouts : Eliminate putative targets (e.g., HDAC6) in cell models to isolate pathway-specific effects .
Q. How can crystallographic data resolve ambiguities in stereochemical assignments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
